1-(2-Benzyloxy-ethoxy)-4-bromo-2-trifluoromethyl-benzene
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Overview
Description
1-(2-Benzyloxy-ethoxy)-4-bromo-2-trifluoromethyl-benzene is an organic compound that features a benzene ring substituted with a benzyloxy-ethoxy group, a bromine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Benzyloxy-ethoxy)-4-bromo-2-trifluoromethyl-benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 2-benzyloxyethanol: This intermediate can be prepared by reacting benzyl alcohol with ethylene oxide under basic conditions.
Etherification: The 2-benzyloxyethanol is then reacted with 4-bromo-2-trifluoromethylphenol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Benzyloxy-ethoxy)-4-bromo-2-trifluoromethyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzyloxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
1-(2-Benzyloxy-ethoxy)-4-bromo-2-trifluoromethyl-benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Benzyloxy-ethoxy)-4-bromo-2-trifluoromethyl-benzene depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, modulating their activity. In pharmacological studies, it may interact with cellular pathways to exert its effects, such as inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
1-(2-Benzyloxy-ethoxy)-4-bromo-2-trifluoromethyl-benzene can be compared with similar compounds such as:
1-(2-Benzyloxy-ethoxy)-4-chloro-2-trifluoromethyl-benzene: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
1-(2-Benzyloxy-ethoxy)-4-bromo-2-methyl-benzene: Similar structure but with a methyl group instead of a trifluoromethyl group, which may influence its chemical properties and biological activity.
The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-(2-phenylmethoxyethoxy)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF3O2/c17-13-6-7-15(14(10-13)16(18,19)20)22-9-8-21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLTLWQDJKOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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